molecular formula C5H9O2P B14713408 1-Methylphospholan-3-one 1-oxide CAS No. 21229-61-8

1-Methylphospholan-3-one 1-oxide

Cat. No.: B14713408
CAS No.: 21229-61-8
M. Wt: 132.10 g/mol
InChI Key: NDNSBYNYXIRVSY-UHFFFAOYSA-N
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Description

1-Methylphospholan-3-one 1-oxide (CAS: 21229-61-8) is a heterocyclic organophosphorus compound characterized by a five-membered phospholane ring system. The molecule features a methyl group at the 1-position and a ketone group at the 3-position, with an additional oxygen atom forming the 1-oxide moiety. This structural configuration confers unique electronic and steric properties, distinguishing it from other phospholane derivatives.

Properties

IUPAC Name

1-methyl-1-oxo-1λ5-phospholan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9O2P/c1-8(7)3-2-5(6)4-8/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNSBYNYXIRVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP1(=O)CCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90299345
Record name 1-methylphospholan-3-one 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21229-61-8
Record name NSC129545
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129545
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-methylphospholan-3-one 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylphospholan-3-one 1-oxide can be synthesized through several methods. One common approach involves the oxidation of 1-methylphospholane using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.

Industrial Production Methods: In an industrial setting, the synthesis of 1-methylphospholan-3-one 1-oxide may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methylphospholan-3-one 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the oxide back to the corresponding phosphine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Higher oxidation state phosphine oxides.

    Reduction: Corresponding phosphine.

    Substitution: Various substituted phosphine oxides.

Scientific Research Applications

1-Methylphospholan-3-one 1-oxide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential role in biological systems as a phosphorus-containing compound.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.

Mechanism of Action

The mechanism of action of 1-methylphospholan-3-one 1-oxide involves its interaction with molecular targets through its phosphorus and oxygen atoms. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its ability to undergo oxidation and reduction reactions also plays a role in its biological activity.

Comparison with Similar Compounds

Structural and Substituent Effects

Phospholane oxides vary significantly based on substituents and oxidation states. Key structural analogs include:

Compound Name Substituents Molecular Formula Physical State Key Features (References)
1-Methylphospholan-3-one 1-oxide 1-methyl, 3-ketone, 1-oxide C₄H₇O₂P Not reported Ketone group introduces electron-withdrawing effects; methyl enhances steric hindrance
3-Methyl-1-phenylphospholane-1-oxide 1-phenyl, 3-methyl C₁₁H₁₅OP Liquid (yellow) Phenyl group increases aromaticity; liquid state suggests lower melting point than non-aromatic analogs
1-Ethylphospholane 1-oxide 1-ethyl C₅H₁₁OP Not reported Ethyl substituent may lead to different fragmentation pathways under electron impact vs. methyl
1-n-Butyl-3-methyl-3-phospholene 1-oxide 1-n-butyl, 3-methyl C₈H₁₅OP Not reported Larger alkyl chains (butyl) influence solubility and resolution efficiency with TADDOL derivatives

Key Observations :

  • Steric Effects : Methyl groups (as in 1-Methylphospholan-3-one 1-oxide) impose moderate steric hindrance compared to bulkier substituents like phenyl or n-butyl. This may affect reactivity in stereoselective reactions .
  • Electronic Effects: The ketone group at the 3-position in 1-Methylphospholan-3-one 1-oxide likely increases electrophilicity at the phosphorus center, contrasting with non-ketone analogs such as 3-Methyl-1-phenylphospholane-1-oxide .

Spectral Properties

  • NMR Spectroscopy :

    • 1-Methyl-3-phospholene 1-oxide (analog): Exhibits unusual shielding effects in ¹H NMR due to the electron-withdrawing oxide group and ring strain. The methyl group at the 3-position causes distinct splitting patterns .
    • 1-Methylphospholan-3-one 1-oxide : Expected to show downfield shifts for protons near the ketone group, with additional deshielding from the 1-oxide moiety.
  • Mass Spectrometry :

    • 1-Ethylphospholane 1-oxide undergoes ethylene loss during electron impact fragmentation, a process less likely in methyl-substituted analogs due to smaller substituent size .

Reactivity and Stability

  • Thermal Decomposition :

    • 1-Ethylphospholane 1-oxide fragments via ethylene elimination, whereas methyl-substituted derivatives may favor alternative pathways due to reduced steric bulk .
    • 3-Methyl-1-phenyl-3-phospholene 1-oxide undergoes racemization during dichlorocarbene addition, suggesting sensitivity to electrophilic reagents. The absence of a phenyl group in 1-Methylphospholan-3-one 1-oxide might reduce such reactivity .
  • Resolution with TADDOL Derivatives :

    • 1-n-Butyl-3-methyl-3-phospholene 1-oxide forms diastereomeric complexes with TADDOL, with resolution efficiency influenced by alkyl chain length. Methyl-substituted analogs may exhibit faster complexation kinetics due to lower steric demand .

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